An In-Depth Technical Guide to (2-Aminopyridin-3-yl)boronic acid: Chemical Structure, Analysis, and Therapeutic Potential
An In-Depth Technical Guide to (2-Aminopyridin-3-yl)boronic acid: Chemical Structure, Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Aminopyridin-3-yl)boronic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical structure, analytical characterization, a detailed synthetic protocol, and explores its potential role as a modulator of key signaling pathways.
Chemical Structure and Properties
(2-Aminopyridin-3-yl)boronic acid is a derivative of pyridine, featuring both an amino group at the 2-position and a boronic acid moiety at the 3-position. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in the synthesis of complex molecules, particularly in the development of targeted therapeutics.
Below is a diagram of the chemical structure of (2-Aminopyridin-3-yl)boronic acid.
Caption: Chemical structure of (2-Aminopyridin-3-yl)boronic acid.
Table 1: Physicochemical Properties of (2-Aminopyridin-3-yl)boronic acid
| Property | Value | Source |
| Molecular Formula | C₅H₇BN₂O₂ | PubChem CID: 53441670[1] |
| Molecular Weight | 137.93 g/mol | PubChem CID: 53441670[1] |
| IUPAC Name | (2-aminopyridin-3-yl)boronic acid | PubChem CID: 53441670[1] |
| SMILES | B(C1=C(N=CC=C1)N)(O)O | PubChem CID: 53441670[1] |
| InChI Key | YKFFTFAARIPGPK-UHFFFAOYSA-N | PubChem CID: 53441670[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich[2] |
Chemical Analysis
A thorough analytical characterization is crucial to confirm the identity and purity of (2-Aminopyridin-3-yl)boronic acid. The following tables summarize the expected and predicted data from key analytical techniques.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of (2-Aminopyridin-3-yl)boronic acid are presented below.
Table 2: Predicted Mass Spectrometry Data for (2-Aminopyridin-3-yl)boronic acid
| Adduct | Predicted m/z |
| [M+H]⁺ | 139.06734 |
| [M+Na]⁺ | 161.04928 |
| [M-H]⁻ | 137.05278 |
| [M+NH₄]⁺ | 156.09388 |
| [M+K]⁺ | 177.02322 |
| [M]⁺ | 138.05951 |
| Data sourced from PubChemLite for (2-aminopyridin-3-yl)boronic acid hydrochloride.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| Pyridine-H4 | ~7.5-7.8 | dd |
| Pyridine-H5 | ~6.8-7.1 | dd |
| Pyridine-H6 | ~8.0-8.3 | dd |
| -NH₂ | ~5.0-6.0 | br s |
| -B(OH)₂ | ~7.0-8.0 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C2 | ~158-162 |
| C3 (C-B) | ~125-130 (broad) |
| C4 | ~138-142 |
| C5 | ~115-120 |
| C6 | ~145-150 |
Table 5: Predicted ¹¹B NMR Chemical Shift (in ppm, relative to BF₃·OEt₂)
| Boron | Predicted Chemical Shift (δ) |
| -B(OH)₂ | ~28-33 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 6: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200-3600 | Broad |
| N-H stretch (amine) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=C, C=N stretch (aromatic ring) | 1550-1650 | Medium-Strong |
| B-O stretch | 1310-1380 | Strong |
| N-H bend | 1590-1650 | Medium |
Experimental Protocols
Synthesis of (2-Aminopyridin-3-yl)boronic acid
The following protocol describes a plausible and common method for the synthesis of (2-Aminopyridin-3-yl)boronic acid, starting from 2-aminopyridine. This multi-step synthesis involves an initial bromination, followed by a lithium-halogen exchange and subsequent borylation.
Caption: A logical workflow for the synthesis and analysis of (2-Aminopyridin-3-yl)boronic acid.
Step 1: Synthesis of 2-Amino-3-bromopyridine
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Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 8.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 2-amino-3-bromopyridine by recrystallization or column chromatography.
Step 2: Synthesis of (2-Aminopyridin-3-yl)boronic acid
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Dissolve the purified 2-amino-3-bromopyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
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To the resulting lithiated species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Adjust the pH of the aqueous layer to approximately 7 with 1M HCl.
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Extract the aqueous layer with ethyl acetate.
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Acidify the aqueous layer to pH 2-3 with 1M HCl.
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The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the acidic aqueous layer with a more polar solvent mixture (e.g., isopropanol/chloroform).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Aminopyridin-3-yl)boronic acid.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).
Analytical Characterization Protocol
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Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+) and analyze by high-resolution mass spectrometry (HRMS) to confirm the exact mass.
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NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
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IR Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
Role in Signaling Pathways and Drug Development
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. The combination of these two moieties in (2-Aminopyridin-3-yl)boronic acid makes it an attractive candidate for the development of novel enzyme inhibitors.
While the direct involvement of (2-Aminopyridin-3-yl)boronic acid in a specific signaling pathway is not yet extensively documented, its structural motifs suggest potential activity as an inhibitor of various kinases that are crucial in cancer progression. One such pathway is the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which, when constitutively activated by genetic alterations, drives the growth of several cancers.
The following diagram illustrates a simplified ALK signaling pathway and indicates the potential point of intervention for a hypothetical inhibitor based on the (2-Aminopyridin-3-yl)boronic acid scaffold.
Caption: A simplified representation of the ALK signaling pathway with a hypothetical point of inhibition.
Constitutive activation of the ALK receptor leads to the downstream activation of several key signaling cascades, including the PLCγ, PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[4][5][6][7] These pathways ultimately converge on the nucleus to promote gene transcription that drives cell proliferation and survival. A small molecule inhibitor, such as one derived from (2-Aminopyridin-3-yl)boronic acid, could potentially bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and inhibiting the downstream signaling events that contribute to tumorigenesis.[8]
References
- 1. (2-Aminopyridin-3-yl)boronic acid | C5H7BN2O2 | CID 53441670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PubChemLite - (2-aminopyridin-3-yl)boronic acid hydrochloride (C5H7BN2O2) [pubchemlite.lcsb.uni.lu]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
